molecular formula C12H11NO2S B15210954 (E)-4-((Benzylthio)methylene)-3-methylisoxazol-5(4H)-one

(E)-4-((Benzylthio)methylene)-3-methylisoxazol-5(4H)-one

Cat. No.: B15210954
M. Wt: 233.29 g/mol
InChI Key: CKEXXCYNECHEIK-DHZHZOJOSA-N
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Description

(E)-4-((Benzylthio)methylene)-3-methylisoxazol-5(4H)-one is a high-value chemical scaffold belonging to the 3-methyl-4-arylmethylene isoxazol-5(4H)-one family. This compound is of significant interest in medicinal chemistry and drug discovery, particularly for the development of novel anticancer therapeutics. Scientific studies on structurally similar compounds have demonstrated potent in vitro anticancer activity, with specific derivatives exhibiting excellent inhibitory effects against human lung cancer cell lines (e.g., A549) . The core isoxazol-5(4H)-one structure is efficiently synthesized via a one-pot, multi-component reaction between an aldehyde, hydroxylamine hydrochloride, and ethyl acetoacetate, a green chemistry approach that can be catalyzed in water for minimized environmental impact . Researchers utilize this compound and its derivatives as a key precursor for exploring structure-activity relationships (SAR) and for evaluating electrochemical behavior due to its intensive oxidation and reduction potential, which is also relevant in the development of antioxidant agents . As a versatile building block, it enables further functionalization to create diverse libraries of compounds for high-throughput screening in biological assays. This compound is provided For Research Use Only. Strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

(4E)-4-(benzylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C12H11NO2S/c1-9-11(12(14)15-13-9)8-16-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3/b11-8+

InChI Key

CKEXXCYNECHEIK-DHZHZOJOSA-N

Isomeric SMILES

CC\1=NOC(=O)/C1=C/SCC2=CC=CC=C2

Canonical SMILES

CC1=NOC(=O)C1=CSCC2=CC=CC=C2

Origin of Product

United States

Biological Activity

(E)-4-((Benzylthio)methylene)-3-methylisoxazol-5(4H)-one is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the synthesis, biological evaluations, and underlying mechanisms of action associated with this compound, drawing from diverse scientific literature.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the condensation of benzylthio compounds with isoxazole derivatives. Various methods have been reported for its synthesis, including green chemistry approaches that utilize environmentally friendly solvents and catalysts .

Antibacterial Activity

Recent studies have demonstrated that derivatives of isoxazole compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound were evaluated against multi-resistant strains of Escherichia coli and Staphylococcus aureus, showing promising results .

CompoundAntibacterial ActivityTested Strains
6aEffectiveE. coli, S. aureus
6bModerateE. coli
6cHighS. aureus

Anticancer Activity

In addition to antibacterial effects, this compound has shown potential as an anticancer agent. Research indicates that related isoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. For example, certain derivatives demonstrated IC50 values lower than those of established chemotherapeutic agents like doxorubicin .

Cell LineIC50 Value (µM)Reference Drug
A5490.95Doxorubicin
HeLa0.37Sorafenib

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, studies suggest that it may induce apoptosis in cancer cells through various pathways including cell cycle arrest and oxidative stress . Additionally, the compound's structure allows for interactions with specific molecular targets involved in bacterial resistance mechanisms.

Case Studies

  • Antibacterial Evaluation : A study conducted on a series of benzylthio derivatives showed that modifications in the molecular structure significantly influenced antibacterial efficacy against resistant strains .
  • Cytotoxicity Assessment : Research on isoxazole derivatives indicated that specific substitutions on the benzylthio moiety enhanced anticancer activity, with flow cytometry confirming the induction of apoptosis in treated cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent on the benzylidene group significantly impacts melting points, solubility, and spectral properties. Key examples include:

Compound Name Substituent Melting Point (°C) Key Spectral Data (IR, NMR) Source
4-(3-Hydroxybenzylidene)-3-methylisoxazol-5(4H)-one 3-hydroxy Not reported IR: 1735 cm⁻¹ (C=O); ¹H NMR: δ 7.12–8.51 (Ar-H)
4-(Thiophen-2-ylmethylene)-3-methylisoxazol-5(4H)-one Thiophene-2-yl 144–145 ¹H NMR: δ 7.32–8.29 (Ar-H); IR: 1731 cm⁻¹ (C=O)
4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one 4-methoxy 177–179 ¹H NMR: δ 3.92 (OCH₃); ¹³C NMR: δ 55.70 (OCH₃)
4-(3,4-Dimethoxybenzylidene)-3-methylisoxazol-5(4H)-one 3,4-dimethoxy Not reported ¹H NMR: δ 3.91 (OCH₃); IR: 1730 cm⁻¹ (C=O)

Key Observations :

  • Electron-withdrawing groups (e.g., hydroxy, methoxy) increase polarity and melting points .
  • Sulfur-containing substituents (e.g., thiophene, benzylthio) may reduce melting points due to weaker intermolecular forces .
  • Spectral signatures : The C=O stretch in IR (~1730 cm⁻¹) is consistent across derivatives. Methoxy groups show distinct ¹H NMR signals at δ 3.91–3.92 .
Analgesic and Anti-inflammatory Activity
  • THIO (4-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-methylisoxazol-5(4H)-one): Exhibited the least potency in analgesic assays, highlighting the importance of substituent bulk and electronic effects .
  • THPA6 (1-(4-chlorophenyl)-4-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one): Demonstrated superior activity due to its chloro-phenyl and thiazole groups .
Anticancer Activity
  • 4j (4-((2-chloro-1H-indol-3-yl)methylene)-3-methylisoxazol-5(4H)-one): IC₅₀ = 37.43 μM (A549 lung cancer cells) .
  • 4k (4-((2-hydroxynaphthalen-1-yl)methylene)-3-methylisoxazol-5(4H)-one): IC₅₀ = 59.16 μM .
  • Benzylthio derivative : Expected to exhibit moderate activity due to sulfur's electron-donating nature, but less than indole or naphthyl analogs.

Key Insights :

  • Green chemistry approaches (e.g., water as solvent, recyclable catalysts) are prioritized for eco-friendly synthesis .
  • Stereoselectivity : Z-isomers dominate due to thermodynamic stability, but E-isomers (e.g., biphenyl derivatives) form under specific conditions .

Structural and Crystallographic Analysis

  • Z-configuration : Observed in 4-(2-methoxybenzylidene) and 4-(4-hydroxybenzylidene) derivatives via X-ray crystallography .
  • Hirshfeld surface analysis : Reveals intermolecular interactions (e.g., O–H⋯O hydrogen bonds) stabilizing crystal lattices .

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